molecular formula C11H12N2O2 B12283576 2-(2,5-Dimethoxyphenyl)imidazole

2-(2,5-Dimethoxyphenyl)imidazole

Cat. No.: B12283576
M. Wt: 204.22 g/mol
InChI Key: GYXVUPKDPDGYQW-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)imidazole is a high-value synthetic intermediate and a core structure for developing advanced functional materials. This compound is of significant interest in the field of organic electronics and photonics. Its derivatives, particularly donor-π-acceptor chromophores, exhibit a remarkable nonlinear optical (NLO) response, making them promising candidates for next-generation photonic devices and optical limiting applications . Research has shown that such imidazole-based scaffolds can be synthesized with excellent yields through efficient copper-catalyzed multi-component reactions, offering a practical route for their production . The imidazole ring is a privileged structure in medicinal chemistry, known to interact with various biomolecules. This underpins the potential of related compounds in pharmaceutical research, such as in the development of novel translation inhibitors with antibiotic activity . Furthermore, the structural motif is versatile and can be incorporated into larger, π-extended systems for applications ranging from urease inhibition to anti-cancer research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-1H-imidazole

InChI

InChI=1S/C11H12N2O2/c1-14-8-3-4-10(15-2)9(7-8)11-12-5-6-13-11/h3-7H,1-2H3,(H,12,13)

InChI Key

GYXVUPKDPDGYQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC=CN2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2,5 Dimethoxyphenyl Imidazole and Its Analogs

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. bohrium.comresearchgate.net These reactions are particularly advantageous for creating libraries of compounds for drug discovery and development. bohrium.com The Debus-Radziszewski imidazole (B134444) synthesis, first reported in 1858, is a foundational MCR for preparing imidazoles. bohrium.comwikipedia.org

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of imidazole synthesis, involving the formation of the heterocyclic ring through the condensation of multiple components with the elimination of a small molecule, typically water.

A prevalent method for synthesizing 2,4,5-trisubstituted imidazoles involves the one-pot condensation of an aldehyde, a 1,2-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297), which serves as the ammonia (B1221849) source. researchgate.net This approach is a modification of the classic Radziszewski reaction. wikipedia.org The reaction proceeds by heating the components, often in the presence of a catalyst, to drive the cyclocondensation. For the synthesis of 2-(2,5-Dimethoxyphenyl)imidazole, 2,5-dimethoxybenzaldehyde (B135726) would be the aldehyde component.

The general reaction scheme involves the condensation of the dicarbonyl compound with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the imidazole ring. wikipedia.org

Table 1: Examples of Aldehyde and Ammonium Acetate Condensations for Imidazole Synthesis

Aldehyde1,2-DicarbonylCatalyst/ConditionsProductReference
BenzaldehydeBenzilDiethyl ammonium hydrogen phosphate, solvent-free, heat2,4,5-Triphenylimidazole researchgate.net
Substituted Aromatic AldehydesBenzilFe³⁺-K10, solvent-free, microwave1,2,4,5-Tetrasubstituted imidazoles researchgate.net
Aromatic AldehydesBenzil/Benzoin (B196080)Cellulose sulfuric acid, solvent-free, microwave2,4,5-Triarylimidazoles bohrium.com

The choice of the 1,2-dicarbonyl compound is crucial as it forms the C4-C5 bond of the imidazole ring. Benzil is a commonly used 1,2-dicarbonyl compound, leading to the formation of 4,5-diphenyl-substituted imidazoles. asianpubs.orgniscpr.res.innih.gov For instance, the synthesis of 2-(2,5-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole would utilize 2,5-dimethoxybenzaldehyde, benzil, and ammonium acetate.

The versatility of this method allows for the synthesis of a wide array of substituted imidazoles by varying the aldehyde and the 1,2-dicarbonyl compound. wikipedia.org This adaptability is a key advantage of the Debus-Radziszewski synthesis and its modern variations.

Solvent-Free and Microwave-Assisted Syntheses

In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods. asianpubs.orgniscpr.res.in Solvent-free and microwave-assisted reactions have emerged as powerful techniques in this regard. niscpr.res.innih.gov

Solvent-free, or solid-phase, reactions offer several advantages, including reduced waste, lower costs, and often, milder reaction conditions. asianpubs.orgresearchgate.net When combined with microwave irradiation, reaction times can be dramatically reduced from hours to minutes, with yields often improving as well. researchgate.netniscpr.res.in

For the synthesis of imidazole derivatives, a mixture of the aldehyde, 1,2-dicarbonyl compound, and ammonium acetate can be irradiated with microwaves in the absence of a solvent, often with a solid support like silica (B1680970) gel or acidic alumina. researchgate.netniscpr.res.in This method has been successfully applied to the synthesis of various 2,4,5-triaryl-1H-imidazoles. niscpr.res.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aryl Imidazoles

MethodReaction TimeYieldReference
Conventional HeatingSeveral hoursLower niscpr.res.in
Microwave Irradiation8-16 minutesHigher niscpr.res.in

Oxidative Cyclization Protocols

Oxidative cyclization represents another important strategy for imidazole synthesis. These methods often involve the formation of the imidazole ring through an oxidation step that facilitates the cyclization and subsequent aromatization.

Cerium(IV) Ammonium Nitrate (B79036) (CAN)-Promoted Reactions

Cerium(IV) ammonium nitrate (CAN) is a versatile and commercially available oxidizing agent that has found application in various organic transformations, including the synthesis of heterocyclic compounds. mdpi.comnih.gov It is known to promote oxidative cyclization reactions under mild conditions. researchgate.netunipg.it

In the context of imidazole synthesis, CAN can be used to catalyze the condensation of an aldehyde and a 1,2-dicarbonyl compound with an ammonia source. While specific examples for this compound are not detailed, the general methodology is applicable. For example, CAN has been used to promote the synthesis of 2-aryl-4,5-dicarbonitrile imidazoles from substituted aromatic aldehydes and 2,3-diaminomaleonitrile in a solvent-free reaction at elevated temperatures. mdpi.com The reaction is efficient, with short reaction times. mdpi.com

The proposed mechanism involves the oxidation of an intermediate in the reaction pathway, which facilitates the ring closure and subsequent aromatization to the stable imidazole core. The use of CAN offers an alternative to other, often harsher, oxidation methods.

General Oxidative Cyclization Mechanisms in Imidazole Ring Formation

Oxidative cyclization represents a powerful strategy for imidazole synthesis, often involving the formation of key C-N bonds under oxidative conditions. These reactions can proceed through various mechanisms, frequently utilizing metal catalysts or chemical oxidants to facilitate the transformation.

A general approach involves the reaction of components that provide the necessary carbon and nitrogen atoms for the imidazole ring, followed by an oxidative step to achieve aromatization. For instance, the coupling of ketones and benzylamines can be achieved without metal catalysts, using elemental sulfur or an oxidant like tert-butyl hydroperoxide (TBHP) to drive the reaction. rsc.org In the case of TBHP, the process is believed to involve the oxidation of an in situ-formed enamine to an α-aminoaldehyde, which then undergoes cyclization and subsequent aromatization. rsc.org

Metal-assisted oxidative cyclizations are also common. Catalysts like Ruthenium(III) chloride can facilitate the oxidative cyclization of arylamidrazones to form fused heterocyclic systems. elsevierpure.com Similarly, copper-mediated oxidative C–H functionalization provides a route to highly substituted imidazoles from starting materials like benzylamine (B48309) and enamine esters. rsc.org A proposed mechanism for copper-catalyzed reactions involves the initial oxidation of Cu(I) to Cu(II) under an oxygen atmosphere. acs.org The substrate then generates a radical intermediate via the Cu(II) species, which undergoes cyclization and further oxidation to form the aromatic imidazole ring. acs.org

Another pathway involves the selective oxidation of specific residues. For example, the ascorbic acid-copper ion system can induce the site-specific oxidation of the imidazole ring in histidine, initiated by the addition of a hydroxyl radical at the C-2 position. nih.gov This highlights the role of radical intermediates in oxidative processes involving the imidazole core. Furthermore, hypervalent iodine(III) reagents can promote the cyclization of imidazoles with alkenes, proceeding through a radical pathway initiated by the generation of an azidyl radical. acs.orgacs.org

Specialized Synthetic Transformations

Modern organic synthesis employs a variety of specialized transformations to construct the imidazole scaffold with high precision and efficiency. These methods, including cycloaddition reactions, electrochemical synthesis, and catalyst-mediated approaches, offer distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a convergent and atom-economical route to five-membered rings like imidazole. In this approach, a three-atom component reacts with a two-atom component to form the ring system.

A prominent example is the copper-catalyzed [3+2] cycloaddition, which can produce multisubstituted imidazoles with high regioselectivity. acs.orgorganic-chemistry.org These reactions often use oxygen as a green oxidant and can proceed without the need for expensive or toxic catalysts. acs.org A plausible mechanism involves the copper-catalyzed generation of a diradical intermediate from an amidine, which then reacts with a nitroolefin in a [3+2] manner. acs.org The steric hindrance of the substituents often controls the high regioselectivity of the cycloaddition. acs.org

Catalyst-free versions of [3+2] cyclizations have also been developed. For instance, 2,4-disubstituted imidazoles can be synthesized from vinyl azides and amidines without a catalyst, offering compatibility with a broad range of functional groups and delivering good to excellent yields. nih.gov The Van Leusen imidazole synthesis is another classic example that can be considered a type of [3+2] reaction, where tosylmethyl isocyanide (TosMIC) reacts with an imine formed from an aldehyde and an amine. youtube.comijpsjournal.com

More specialized [3+2] cycloadditions include iodide-promoted reactions for synthesizing trifluoromethyl-containing imidazoles and imidazolines from β-trifluoromethyl enones and amidines. acs.org Additionally, formal [3+2] cycloadditions have been reported where a molecule acts as a masked synthon; for example, N-methylimidazole can function as a masked hydrogen cyanide in a reaction with hydrazonoyl chloride to form triazoles. rsc.org

Electrochemical Synthesis Pathways

Electrochemical synthesis has emerged as a powerful and sustainable alternative for constructing imidazole rings, often avoiding the need for transition metals and chemical oxidants. rsc.orgrsc.org These methods utilize an electric current to drive the desired chemical transformations, typically C-N bond formation and cyclization.

One such method allows for the synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines in an undivided electrolytic cell. rsc.orgrsc.org This process is based on electrochemical C(sp3)–H amination and is valued for its broad substrate adaptability and its green credentials. rsc.orgrsc.org Similarly, an electrochemically induced synthesis of imidazoles from vinyl azides and benzyl (B1604629) amines has been developed. mdpi.comnih.gov This multistep transformation proceeds under constant current and involves the generation of electrophilic iodine species and a 2H-azirine intermediate, which then reacts, cyclizes, and aromatizes to yield the target imidazole. mdpi.comnih.gov

Electrochemical methods can also be applied for desulfurization, converting 2-mercapto-imidazoles into the corresponding imidazoles in very good yields. organic-chemistry.org The scalability and operational simplicity of these electrochemical pathways make them an attractive option for the synthesis of complex heterocyclic molecules. organic-chemistry.orgrsc.org

Table 1: Comparison of Electrochemical Imidazole Synthesis Methods
MethodStarting MaterialsKey FeaturesReference
C(sp3)–H AminationEnamines, BenzylaminesMetal-free, oxidant-free, undivided cell rsc.orgrsc.org
From Vinyl AzidesVinyl Azides, Benzyl AminesConstant current, undivided cell, multistep process mdpi.comnih.gov
Desulfurization2-Mercapto-imidazolesBromide-mediated, carbon electrodes, scalable organic-chemistry.org

Catalyst-Mediated Approaches (e.g., Copper, Zinc Chloride)

Catalysis is central to many modern strategies for imidazole synthesis, enabling efficient and selective reactions under mild conditions. A variety of metal catalysts are employed, with copper being particularly prominent.

Copper catalysts are versatile and have been used in numerous imidazole-forming reactions. These include the copper-catalyzed [3+2] cycloaddition of N-arylbenzamidines and nitroalkanes, which proceeds via the simultaneous activation of C–H and N–H bonds. organic-chemistry.org Copper(II) chloride has been used for the regioselective diamination of terminal alkynes with amidines, providing 1,2,4-trisubstituted imidazoles. organic-chemistry.org Furthermore, copper salts like Cu(OAc)₂ can catalyze the domino azidation and intramolecular C(sp³)–H amination of N-alkyl enamines to produce highly substituted imidazoles. organic-chemistry.org

Rhodium catalysts, such as Rh₂(oct)₄, are effective in the regioselective annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones. nih.gov This reaction proceeds through the formation of an α-imino rhodium carbene intermediate. nih.gov Rhodium(II) acetate is also used to catalyze the reaction of 1-sulfonyl triazoles with nitriles, yielding imidazoles via rhodium iminocarbenoid intermediates. organic-chemistry.org

Iron-catalyzed C-H amination under aerobic conditions offers an environmentally friendly route to construct imidazole-fused ring systems, using air as the oxidant and producing water as the only byproduct. organic-chemistry.org Other metal catalysts, such as Zirconium dioxide (ZrO₂), have been employed for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net While the prompt mentions Zinc Chloride, the surveyed literature more frequently highlights the utility of copper, rhodium, and iron catalysts in advanced synthetic routes to imidazoles.

Table 2: Catalyst Systems in Imidazole Synthesis
CatalystReaction TypeStarting MaterialsReference
Copper (e.g., CuI, CuCl₂, Cu(OAc)₂)[3+2] Cycloaddition, Diamination, Domino ReactionAmidines, Nitroolefins, Alkynes, Enamines acs.orgorganic-chemistry.org
Rhodium (e.g., Rh₂(oct)₄, Rh₂(OAc)₄)Annulation, Reaction with NitrilesN-sulfonyl-1,2,3-triazoles, β-enaminones, Nitriles organic-chemistry.orgnih.gov
Iron (e.g., FeCl₃)C-H Amination/CyclizationBenzylamine derivatives organic-chemistry.org
Zirconium (ZrO₂)One-pot condensationDiketones, Aldehydes, Ammonium Acetate researchgate.net

Regioselective Synthesis and Mechanistic Insights

The ability to control the placement of substituents on the imidazole ring is critical for tuning the properties of the final molecule. Regioselective synthesis aims to achieve this control, and understanding the underlying reaction mechanisms is key to developing new and improved methods.

Controlling Substitution Patterns in Imidazole Ring Formation

The regioselectivity of imidazole synthesis is often dictated by the nature and position of substituents on the starting materials, as well as the reaction conditions and catalyst choice. rsc.org

One strategy involves the reaction of allenyl sulfonamides with amines, where the substitution pattern of the resulting imidazole is dependent on the substituents on the nitrogen atoms of the reactants. nih.govfigshare.com This allows for the selective construction of either 4- or 5-functionalized imidazoles. nih.gov

In another example, the annulation of β-enaminones with N-sulfonyl triazoles can be controlled to produce either imidazoles or pyrroles. nih.gov The outcome is determined by the steric hindrance of the substituent on the α-position of the amino group in the β-enaminone. nih.gov A methyl group at this position leads to imidazole formation via N-H insertion followed by intramolecular conjugate addition. nih.gov

Mechanistic studies have provided deep insights into regiocontrol. For instance, in the synthesis of 1,2,4-trisubstituted imidazoles from amidines and phenacyl bromide, the use of a base can facilitate a domino reaction involving neutralization, condensation, and N-alkylation in a single pot. researchgate.net The electronic properties of substituents play a crucial role; electron-donating groups on the imidazole ring facilitate subsequent N-alkylation, whereas electron-withdrawing groups can prevent it. researchgate.net Computational studies have also been instrumental, showing, for example, that a 2-hydroxyaryl group on a starting imine can steer the reaction mechanism towards imidazole formation through a self-assisted hydrogen atom shift, preventing alternative pathways like a diaza-Cope rearrangement. acs.org These mechanistic understandings are vital for the rational design of synthetic routes to specifically substituted imidazoles. acs.org

Computational Elucidation of Reaction Mechanisms (e.g., Phenol-Assisted Hydrogen Atom Shifts)bohrium.com

The synthesis of 2-arylimidazoles, such as this compound, can proceed through various pathways, with the Radziszewski reaction and its modifications being a prominent method. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms, identifying key intermediates and transition states, and understanding the energetic landscape of these transformations. bohrium.com Such studies provide a molecular-level understanding that is often inaccessible through experimental means alone. nih.gov

A commonly accepted mechanism for the formation of 2,4,5-trisubstituted imidazoles involves the initial condensation of a 1,2-dicarbonyl compound with two equivalents of ammonia to form a diimine intermediate. This intermediate then undergoes condensation with an aldehyde. wikipedia.org However, the precise sequence of bond-forming events and the role of various factors, such as catalysts or assisting groups, are areas of active investigation.

In the context of synthesizing analogs of this compound that incorporate a phenolic hydroxyl group, computational studies have highlighted the potential for intramolecular hydrogen bonding to facilitate the reaction. This "phenol-assisted" mechanism can lower the activation barriers for key steps, such as proton transfer.

One proposed pathway, supported by computational modeling of related systems, involves the formation of a six-membered transition state where the phenolic proton is transferred to a nitrogen atom of the imidazole precursor. This concerted process, often referred to as a phenol-assisted hydrogen atom shift, can be a crucial factor in determining the reaction rate and regioselectivity. The presence of a strategically positioned hydroxyl group can act as an internal acid/base catalyst, promoting the necessary protonation and deprotonation steps without relying on external reagents. nih.gov

Detailed DFT calculations on model reactions for imidazole synthesis have allowed for the characterization of the geometries and relative energies of various species along the reaction coordinate. These calculations can reveal the step-wise or concerted nature of the mechanism and identify the rate-determining step. For instance, studies on the formation of 2-phenyl-1H-benzo[d]imidazole derivatives have used computational methods to support experimentally observed kinetics, confirming the order of the reaction and the proposed mechanistic steps. openscienceonline.comopenscienceonline.com

While a specific computational study for this compound was not found in the reviewed literature, the principles derived from studies on analogous 2-arylimidazoles can be applied. A representative reaction coordinate diagram, based on DFT calculations for a model Radziszewski-type synthesis of a 2-arylimidazole, would typically involve the following key stages:

Formation of the Diimine Intermediate: The reaction of a dicarbonyl (e.g., glyoxal) with ammonia to form a diimine.

Nucleophilic Attack: The attack of the diimine on the aldehyde (e.g., 2,5-dimethoxybenzaldehyde).

Cyclization and Dehydration: The subsequent intramolecular cyclization and loss of water to form the imidazole ring.

The presence of a phenolic group on one of the reactants could influence the energetics of these steps, particularly the proton transfers involved in the cyclization and dehydration sequence.

The following interactive table presents hypothetical, yet representative, data that would be obtained from a DFT study on a model system for 2-arylimidazole synthesis. The values are illustrative of the types of energetic information that computational studies provide.

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)Key Bond Distances (Å)
1. ReactantsGlyoxal + Benzaldehyde + 2NH₃0.0-
2. Diimine FormationDiimine Intermediate-15.2C=N: 1.28
3. Nucleophilic AttackTransition State 1 (TS1)+12.5N-C (new bond): 2.15
4. Acyclic AdductIntermediate 2-5.8N-C: 1.45
5. CyclizationTransition State 2 (TS2)+8.3N-C (ring closure): 2.05
6. Cyclized IntermediateIntermediate 3-22.1N-C: 1.48
7. DehydrationTransition State 3 (TS3)+18.9C-O: 1.98
8. Product2-Phenylimidazole + 2H₂O-45.7-

Sophisticated Spectroscopic and Structural Elucidation of 2 2,5 Dimethoxyphenyl Imidazole Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Analysis

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For imidazole (B134444) and its derivatives, the protons on the imidazole ring and any substituents exhibit characteristic chemical shifts.

In the ¹H NMR spectrum of imidazole itself, recorded in deuterated chloroform, signals for the C4-H and C5-H protons appear as a multiplet at approximately 7.15 ppm, while the C2-H proton resonates at 7.73 ppm. The N-H proton signal is typically broad and appears further downfield at around 11.62 ppm. researchgate.net The specific chemical shifts can vary depending on the solvent used. For instance, in deuterated water, the signals for the C4-H and C5-H protons are observed at 7.129 ppm and the C2-H proton at 7.729 ppm.

For derivatives of 2-(2,5-dimethoxyphenyl)imidazole, the ¹H NMR spectra reveal additional signals corresponding to the protons of the dimethoxyphenyl group. For example, in a related compound, 2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, the methoxy (B1213986) groups (OCH₃) give rise to sharp singlet signals at 4.026 ppm and 3.882 ppm in deuterated acetone. researchgate.net The aromatic protons of the dimethoxyphenyl ring typically appear as multiplets in the aromatic region of the spectrum. researchgate.net

The following table summarizes the ¹H NMR data for some imidazole derivatives:

Table 1: ¹H NMR Spectral Data for Imidazole Derivatives

CompoundSolventChemical Shift (δ) in ppm and Multiplicity
ImidazoleCDCl₃11.62 (s, 1H, N-H), 7.73 (s, 1H, C2-H), 7.15 (s, 2H, C4-H, C5-H) researchgate.net
2-Methyl-1H-benzo[d]imidazoleCDCl₃7.55 (dd, J = 5.9, 3.2, 2H), 7.24-7.19 (m, 2H), 2.64 (s, 3H) rsc.org
2-Ethyl-1H-benzo[d]imidazoleCDCl₃8.10 (s, 1H), 7.38 – 7.65 (m, 4H), 3.56 (dt, J = 14.7, 7.1 Hz, 2H), 2.47 (s, 6H) rsc.org
2-Phenyl-1H-benzo[d]imidazoleDMSO12.88 (s, 1H), 8.24 – 8.14 (m, 2H), 7.64 – 7.47 (m, 5H), 7.27 – 7.15 (m, 2H) rsc.org
2-(2,5-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazoleAcetone-d₆11.05 (s, 1H, NH), 8.29 (d, 1H), 7.57 (d, 4H), 7.34 (t, 4H), 7.3 (t, 2H), 4.026 (s, 3H, OCH₃), 3.882 (s, 3H, OCH₃) researchgate.net

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of imidazole, the C2 carbon atom typically resonates at a higher frequency (downfield) compared to the C4 and C5 carbons due to its position between two nitrogen atoms.

For 2-substituted benzimidazoles, the chemical shift of the C2 carbon is significantly shifted to a higher frequency by 10–15 ppm compared to the unsubstituted benzimidazole (B57391). mdpi.com The spectra of these compounds can also show broadened signals for the C3a/C7a and C4/C7 carbons, which may coalesce as the length of the alkyl chain at the 2-position increases. mdpi.com

The ¹³C NMR spectrum of 2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows a complex pattern of signals. researchgate.net The carbon atoms of the dimethoxyphenyl ring and the diphenyl substituents, along with the imidazole ring carbons, all contribute to the spectrum. researchgate.net Specifically, the methoxy group carbons appear at approximately 59.95 ppm and 59.72 ppm. researchgate.net

The following table presents ¹³C NMR data for some imidazole derivatives:

Table 2: ¹³C NMR Spectral Data for Imidazole Derivatives

CompoundSolventChemical Shift (δ) in ppm
2-Ethyl-1H-benzo[d]imidazoleCDCl₃157.3, 140.0, 126.6, 113.2, 113.1, 19.1, 12.7 rsc.org
2-Cyclohexyl-1H-benzo[d]imidazoleDMSO157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, 26.0 rsc.org
2-(2,5-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazoleDMSO-d₆166.51, 161.02, 162.70, 154.05, 148.50, 142.00, 137.53, 132.40, 131.50, 123.22, 120.69, 116.96, 59.95, 59.72 researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the determination of the molecular formula with a high degree of confidence.

For derivatives of this compound, HRMS spectra would be expected to show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the protonated molecule. For instance, in the characterization of a series of pyridine-oxadiazole derivatives, HRMS was used to confirm the formation of the desired products by matching the observed molecular masses with the calculated values. nih.gov This technique is invaluable for verifying the successful synthesis of new chemical entities.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are related to the types of chemical bonds present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is widely used to identify functional groups within a molecule. In the FT-IR spectrum of imidazole derivatives, characteristic absorption bands are observed for various functional groups.

For 2-phenyl imidazole, the FT-IR spectrum shows a broad band around 3413 cm⁻¹ corresponding to the N-H stretching vibration. researchgate.net The bands in the region of 1600-1400 cm⁻¹ are attributed to C=C and C=N stretching vibrations. researchgate.net For a derivative containing methoxy groups, such as 2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, characteristic bands for the ArC-OCH₃ stretching vibrations are observed around 1250 cm⁻¹ and 1031 cm⁻¹. researchgate.net

The following table summarizes the FT-IR data for some imidazole derivatives:

Table 3: FT-IR Spectral Data for Imidazole Derivatives

CompoundCharacteristic Bands (cm⁻¹)
2-Phenylbenzo[d]thiazole3066, 1556, 1474, 1316, 1074, 960, 756 rsc.org
2-(2-Bromophenyl)benzo[d]thiazole2923, 1589, 959, 752 rsc.org
2-(4-Methylphenyl)benzo[d]thiazole2919, 1603, 1482, 1310, 959, 817 rsc.org
2-(2,5-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole3413 (N-H), 3062 (=C-H), 1600-1400 (C=C and C=N), 1250 and 1031 (ArC-OCH₃) researchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It is particularly useful for observing non-polar bonds and symmetric vibrations.

In the study of imidazole-2-carboxaldehyde, computational Raman spectra were simulated to identify the vibrational modes. researchgate.net For 2-(2-pyridyl)imidazole, both FT-IR and Raman spectra have been used for its characterization. spectrabase.com The Raman spectrum of cis-(±)-2,4,5-tris(pyridin-2-yl)imidazoline has also been reported and compared with calculated frequencies, showing good agreement. researchgate.net

Single-crystal X-ray diffraction (SCXRD) is a definitive analytical technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. For derivatives of this compound, SCXRD studies provide invaluable insights into their molecular geometry, the subtle interplay of non-covalent forces that govern their self-assembly, and the resulting crystal packing architectures.

Elucidation of Molecular Conformation and Dihedral Angles

The conformation of this compound derivatives is largely defined by the rotational freedom around the single bonds connecting the central imidazole core to its substituent groups. The dihedral angle, which describes the twist between the planes of the imidazole ring and the attached 2,5-dimethoxyphenyl ring, is a critical parameter.

In the crystal structure of 2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole, the imidazole ring is significantly twisted relative to the 2,5-dimethoxyphenyl ring, with a dihedral angle of 73.11 (9)°. nih.gov This significant rotation is a common feature in sterically hindered aryl-heterocycle systems. For comparison, the dihedral angles between the imidazole core and the two other phenyl rings at the 4- and 5-positions are 30.38 (8)° and 56.59 (9)°, respectively. nih.gov

Analysis of related structures shows that this dihedral angle is sensitive to the substitution pattern and crystal packing forces. For instance, in 2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, the dihedral angle between the imidazole and the methoxyphenyl ring is 25.44(1)°. iosrjournals.org In a non-imidazole analog, 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, the two ring systems are nearly coplanar, exhibiting a much smaller interplanar angle of 5.38 (2)°. nih.gov This near-planarity is facilitated by a short intramolecular S···O interaction. nih.gov

These variations highlight how different substituents and heterocyclic cores influence the preferred molecular conformation in the solid state.

Table 1: Selected Dihedral Angles in 2-(Aryl)imidazole Derivatives

Compound Ring 1 Ring 2 Dihedral Angle (°)
2-(2,5-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole nih.gov Imidazole 2,5-Dimethoxyphenyl 73.11 (9)
2-(2,5-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole nih.gov Imidazole Phenyl (at C4/C5) 30.38 (8)
2-(2,5-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole nih.gov Imidazole Phenyl (at C4/C5) 56.59 (9)
2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine iosrjournals.org Imidazole Methoxyphenyl 25.44 (1)

Analysis of Intermolecular Interactions

The crystal structures of this compound derivatives are stabilized by a network of weak non-covalent interactions. These interactions, while individually weak, collectively dictate the supramolecular assembly.

C-H···O Interactions: These hydrogen bonds are frequently observed, involving the methoxy groups of the dimethoxyphenyl substituent. In the crystal of 2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole, molecules are linked by pairs of C—H···O interactions into centrosymmetric dimers. nih.gov Similarly, C-H···O contacts are noted in the packing of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. nih.gov

C-H···π Interactions: These interactions involve hydrogen atoms pointing towards the electron-rich π-systems of the aromatic rings. C-H···π interactions are explicitly identified in the crystal structures of both 2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole and its benzothiazole (B30560) analog. nih.govnih.gov In the latter, a C-H···π contact links molecules into chains. nih.gov

N-H···N and N-H···O Interactions: In derivatives with an N-H group on the imidazole ring, this group can act as a strong hydrogen bond donor. Multicomponent crystals of imidazole-based drugs frequently feature N-H···N or N-H···O hydrogen bonds that form robust synthons, which are reliable patterns of intermolecular interactions. iucr.orgiucr.orgmdpi.com For example, in the crystal structure of a substituted triarylimidazole, intermolecular N–H···N interactions help stabilize the crystal lattice. researchgate.net

π–π Stacking: The stacking of aromatic rings is another key stabilizing force. In 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, molecules are linked in pairs where the benzothiazole ring of one molecule lies opposite the phenyl ring of another, with intercentroid distances of approximately 3.57 Å and 3.60 Å, indicative of π–π interactions. nih.gov

While no C-H···F, N+-H···O, or O-H···O interactions were explicitly detailed in the primary literature for this compound derivatives, these are common in related heterocyclic structures and would be anticipated in appropriately functionalized analogs. mdpi.comresearchgate.net

Table 2: Summary of Intermolecular Interactions in Dimethoxyphenyl-Heterocycle Derivatives

Compound C-H···O C-H···π N-H···N/O π–π Stacking
2-(2,5-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole nih.gov Yes Yes N/A Not specified
2-(2,5-dimethoxyphenyl)benzo[d]thiazole nih.gov Yes Yes N/A Yes

Crystal Packing Architectures and Supramolecular Assembly

The interplay of the intermolecular interactions described above leads to distinct and often complex three-dimensional crystal packing architectures.

In the case of 2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole, the primary supramolecular motif is a centrosymmetric dimer formed through C-H···O hydrogen bonds, with a graph-set notation of R22(8). nih.gov These dimers are then further arranged in the crystal lattice, influenced by weaker C-H···π interactions. nih.gov

A different packing strategy is observed in 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. Here, C-H···O and C-H···π interactions link molecules into chains, which then pack into a somewhat flattened herringbone pattern. nih.gov This arrangement is further stabilized by π-π stacking interactions that link molecules along the c-axis. nih.gov

The study of multicomponent crystals (cocrystals and salts) of imidazole-based drugs reveals even more complex assemblies. iucr.org In these systems, strong, charge-assisted hydrogen bonds (like N+-H···O) or robust neutral synthons (like N-H···N) often dictate the primary structure, which can form layers, chains, or more intricate 3D networks. iucr.orgmdpi.com These primary motifs are then connected by weaker interactions to build the final crystal architecture. iucr.org The result can be, for example, a "layer-cake" structure where sheets of drug molecules alternate with sheets of a co-former molecule. iucr.org

Resolution of Crystallographic Data Discrepancies

The refinement of a crystal structure from diffraction data occasionally reveals complexities such as static or dynamic disorder, twinning, or the presence of unexpected solvent molecules. The reviewed literature on this compound and its immediate derivatives did not present major instances of crystallographic data discrepancies or their resolution. The reported structures were generally well-ordered. nih.goviosrjournals.org

However, in the broader context of related heterocyclic crystal structures, such features are not uncommon. For example, in the analysis of certain 2,4-diaminopyrimidine (B92962) salts, the crystallographic data revealed that a hydrogen atom of a co-crystallized water molecule was disordered over two possible positions. mdpi.com Such disorder is typically modeled during structure refinement by assigning partial occupancy to the atoms at each position, allowing for a satisfactory fit to the experimental electron density map. While a minor feature, this illustrates the type of issue that can be encountered and resolved during a thorough crystallographic analysis. No significant polymorphism or unresolved structural ambiguities for the title compound's derivatives were noted in the surveyed sources.

Table of Mentioned Compounds

Compound Name
This compound
2-(2,5-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole
2-(2,5-dimethoxyphenyl)benzo[d]thiazole
2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine
4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

Theoretical and Computational Chemistry Studies on 2 2,5 Dimethoxyphenyl Imidazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics.

In studies of similar molecules, such as 4,5-diphenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole, DFT calculations have been used alongside single-crystal X-ray diffraction to confirm molecular structures. researchgate.net For imidazotriazole-based derivatives, DFT calculations have also been employed to understand the relative stability and reactivity of the compounds. nih.gov These analyses provide a precise picture of the molecular architecture, which is the foundation for understanding its chemical behavior and biological interactions.

Table 1: Illustrative Geometrical Parameters from DFT Studies on Related Imidazole (B134444) Compounds

Compound/FeatureParameterCalculated ValueSource
Imidazo[4,5-b]pyridine CorePrimary Binding SiteImidazole Nitrogen mdpi.com
Oxidovanadium(IV)-imidazole complexGeometrySquare Pyramid nih.gov

This table presents example data from related molecules to illustrate the outputs of geometry optimization studies.

DFT is instrumental in elucidating the electronic properties of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller band gap generally implies higher reactivity.

For various imidazole derivatives, DFT studies have calculated the HOMO-LUMO gap to predict stability and charge transfer characteristics. researchgate.netppor.az For instance, in a study of fluorinated imidazole derivatives, the two most active anti-platelet compounds exhibited low HOMO-LUMO gaps (3.761 eV and 3.662 eV) and low chemical hardness, which corresponds to higher reactivity. researchgate.net

Furthermore, DFT is used to calculate charge distributions, often visualized through Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge landscape across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In studies of imidazole alkaloids and other derivatives, MEP maps have pinpointed the imidazole nitrogen as a primary site for electrophilic attack or metal coordination. mdpi.comppor.az

Table 2: Example Electronic Properties from DFT Analysis of Imidazole Derivatives

Compound ClassPropertyValue (eV)SignificanceSource
Fluorinated imidazole derivative 1HOMO-LUMO Gap3.761High Reactivity researchgate.net
Fluorinated imidazole derivative 2HOMO-LUMO Gap3.662High Reactivity researchgate.net
Fluorinated imidazole derivative 1Chemical Hardness (η)1.880Low Stability researchgate.net
Fluorinated imidazole derivative 2Chemical Hardness (η)1.831Low Stability researchgate.net

This table showcases representative electronic property data from related imidazole compounds.

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for validating experimental findings. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Fourier-Transform Infrared (FT-IR) vibrational frequencies are commonly performed. researchgate.net

In a combined experimental and theoretical study on 4,5-diphenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole, DFT calculations at the B3LYP/6-311+G(d,p) level were used to analyze proton and carbon NMR chemical shifts and absorption wavelengths. researchgate.net The assignments of the main vibrational modes in the FT-IR spectrum were computed and compared with experimental data, showing good agreement. researchgate.net This synergy between theoretical prediction and experimental measurement provides a confident structural elucidation of newly synthesized compounds.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). It is a critical tool in drug discovery for predicting ligand-target interactions and binding affinities.

Molecular docking simulations are used to explore how imidazole derivatives may interact with biological targets. These studies can identify specific amino acid residues in a protein's active site that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking—with the ligand.

For example, docking studies on imidazole alkaloids from Pilocarpus microphyllus identified potential interactions with enzymes like methylthioadenosine phosphorylase (MTAP) and arginase, which are therapeutic targets for schistosomiasis. plos.org Similarly, docking of various imidazole analogues into the active site of Candida albicans 14α-demethylase revealed interactions with key protein residues and the heme cofactor. researchgate.net In another study, imidazole-triazole hybrids were docked into the active site of the GSK-3β enzyme to investigate their potential as anticancer agents. nih.gov These predictions provide a molecular basis for observed biological activity and guide the design of more potent inhibitors.

A key output of molecular docking is the calculation of a scoring function, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally suggests a more stable and favorable interaction.

In a study of imidazole quinolines targeting the gingipain R protein, docking calculations yielded binding affinities ranging from -7.7 to -9.2 kcal/mol. nih.gov Docking of imidazole alkaloids against the MTAP enzyme showed binding energies up to -6.91 kcal/mol. plos.org These binding energy values, combined with the analysis of the ligand's position and orientation in the active site (the putative binding mode), allow researchers to rank potential drug candidates and understand their mechanism of action. For instance, the docking of oxidovanadium(IV)-imidazole complexes against cancer-related proteins showed a good correlation between calculated binding affinities and experimental cytotoxic activity. nih.gov

Table 3: Representative Binding Energy Data from Molecular Docking of Imidazole Derivatives

Ligand ClassProtein TargetBinding Energy (kcal/mol)Source
Imidazole Alkaloid (Isopilosine)Methylthioadenosine phosphorylase (MTAP)-6.91 plos.org
Imidazole Alkaloid (Pilosine)Arginase (ARG)-6.64 plos.org
Imidazole Quinoline (B57606) DerivativesGingipain R-7.7 to -9.2 nih.gov
Imidazotriazole-thiazolidinone derivativeAcetylcholinesterase (AChE)-6.70 nih.gov
Oxidovanadium(IV)-Metronidazole ComplexDNA- nih.gov

Note: The binding constant (Kb) for the DNA interaction was 2.0 × 10^6 M−1, indicating strong binding.

Identification of Key Interacting Residues and Hydrogen Bonds

The identification of key amino acid residues and hydrogen bonds that mediate the interaction between a ligand like 2-(2,5-Dimethoxyphenyl)imidazole and its target protein is fundamental for understanding its mechanism of action. Computational methods such as molecular docking are employed to predict the binding pose and interactions.

In a typical study, the protein's binding site is analyzed to identify crucial residues. For instance, in studies of the SARS-CoV-2 spike protein, key amino acids for interaction with its receptor, hACE2, were identified through techniques like protein-protein BLAST and mutational analysis. nih.gov Residues such as 449Y and 403R were found to be critical for the interaction. nih.gov Hydrogen bonds play a pivotal role in the stability of these interactions. For example, computational studies on other compounds have shown the formation of hydrogen bonds with residues like 403R, 449Y, and 501N, as well as structural hydrogen bridge bonds with residues like 496G and 505Y. nih.gov The binding energy, a measure of the affinity between the ligand and the protein, is also calculated, with more negative values indicating stronger binding. nih.gov

The process for this compound would involve docking it into a target protein's active site. The resulting complex would then be analyzed to determine:

Hydrogen Bonds: The specific donor-acceptor pairs between the imidazole derivative and amino acid side chains or backbones. The imidazole ring itself contains both hydrogen bond donors (N-H) and acceptors (N), making it a versatile interaction partner. malayajournal.orgnih.gov

Key Interacting Residues: Amino acids that form significant non-covalent interactions (hydrophobic, van der Waals, pi-pi stacking) with the dimethoxyphenyl and imidazole rings.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to assess the stability of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD provides insights into the dynamic nature of the binding and the persistence of key interactions.

The stability of the docked this compound-protein complex would be evaluated by running an MD simulation for a specific duration (e.g., nanoseconds). The stability is assessed by analyzing several parameters throughout the simulation:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated to monitor conformational changes. A stable, low, and converging RMSD value suggests that the ligand remains securely bound in the pocket and the protein structure is not significantly perturbed.

Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in the initial docking pose is monitored throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time are crucial for strong binding.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are often used to estimate the binding free energy from the MD trajectory. nih.gov This provides a quantitative measure of binding stability, with lower (more negative) energies indicating a more stable complex. nih.gov For example, studies on protein dimers have shown that stable interfaces are characterized by low binding energies, often driven by hydrophobic interactions. nih.gov

Quantum Chemical Descriptors and Advanced Electronic Property Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to elucidate the electronic properties of molecules like this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive. acadpubl.eumalayajournal.org Conversely, a large energy gap implies high kinetic stability. acadpubl.eumalayajournal.org For imidazole derivatives, DFT calculations are used to determine these orbital energies. For instance, the analysis of a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, showed charge density in the HOMO localized over the imidazole and phenyl rings, while the LUMO was present on the imidazole and chloro-substituted phenyl ring. acadpubl.eumalayajournal.org This indicates the potential for intramolecular charge transfer upon excitation. malayajournal.org

Table 1: FMO Properties of a Related Imidazole Derivative Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole calculated at the B3LYP/6-31G(d,p) level.

ParameterEnergy (eV)
EHOMO-5.2822 malayajournal.org
ELUMO-1.2715 malayajournal.org
Energy Gap (ΔE)4.0106 malayajournal.org

In the context of organic electronics, the reorganization energy (λ) is a crucial parameter that governs the charge transport rate between adjacent molecules. icm.edu.pl It represents the energy required to structurally rearrange a molecule and its surrounding environment when it gains or loses an electron. arxiv.org Charge transport in organic materials is often described by a hopping model, where the rate is critically affected by this reorganization energy. icm.edu.pl

The total reorganization energy (λ) is comprised of two components:

Inner-Sphere Reorganization Energy (λin): This corresponds to the energy cost of changes in the internal geometry of the molecule itself upon charge transfer.

Outer-Sphere Reorganization Energy (λout): This arises from the rearrangement of the surrounding molecules (the matrix or solvent) in response to the change in the charge state of the central molecule. nih.gov While often ignored in nonpolar systems, studies have shown λout can be significant, with values comparable to λin. nih.gov

DFT calculations are a primary method for computing the reorganization energy for both hole transport (λh) and electron transport (λe). icm.edu.pl Lower reorganization energy values are desirable for efficient charge transport materials, as this indicates a smaller energetic barrier for charge hopping. Studies on carbazole (B46965) derivatives have shown that modifications to the molecular structure can significantly reduce the reorganization energy, enhancing charge transport capabilities. icm.edu.pl

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. semanticscholar.org Organic molecules with extended π-conjugated systems, such as imidazole derivatives, can exhibit significant NLO properties. malayajournal.orgsemanticscholar.org

The key parameter for quantifying NLO activity at the molecular level is the first-order hyperpolarizability (β). DFT calculations are widely used to predict this property. malayajournal.org A high value of β indicates a strong NLO response. The calculation involves determining the molecule's response to an applied electric field. For comparative purposes, the calculated β value is often compared to that of a standard NLO material like urea. malayajournal.org For example, the computed first-order hyperpolarizability for 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was found to be approximately eighteen times greater than that of urea, highlighting its potential as an NLO material. malayajournal.org The presence of donor and acceptor groups connected by a π-system enhances intramolecular charge transfer, which is a key factor for high NLO activity. malayajournal.org

Table 2: Calculated NLO Properties of a Related Imidazole Derivative Data calculated using the DFT/B3LYP/6-31G(d,p) method.

CompoundFirst-Order Hyperpolarizability (β0) (esu)
2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole7.00254 x 10-30 malayajournal.org
Urea (standard)0.3728 x 10-30 malayajournal.org

Structure Activity Relationship Sar Studies of 2 2,5 Dimethoxyphenyl Imidazole Analogs

Impact of Substituent Modifications on Bioactivity

The biological activity of 2-(2,5-dimethoxyphenyl)imidazole analogs is highly sensitive to substitutions on both the dimethoxyphenyl ring and the imidazole (B134444) core. These modifications can alter the molecule's electronic properties, hydrophobicity, and steric profile, thereby influencing its interaction with biological targets.

Role of Dimethoxyphenyl Substituents

The methoxy (B1213986) groups on the phenyl ring are crucial determinants of bioactivity, a principle observed in many classes of bioactive molecules, including combretastatin analogs. nih.govrsc.orgbeilstein-journals.org While direct studies on this compound are limited, SAR studies on related structures provide significant insights. For instance, in combretastatin analogs, the 3,4,5-trimethoxy substitution pattern on the A-ring is generally considered essential for enforcing an active molecular conformation that promotes binding to tubulin. rsc.orgtandfonline.com

However, research has shown that modifications to this pattern can yield highly potent compounds. Replacing the meta-methoxy groups of combretastatin A-4 (CA-4) with smaller halogen atoms resulted in compounds with equivalent or superior potency. rsc.org This suggests that while the methoxy groups contribute significantly, their primary role might be more related to conformational control rather than direct interaction with the target.

In the context of 2,5-dimethoxyphenylpiperidines, a different heterocyclic scaffold but sharing the same substituted phenyl moiety, modifications at the 4-position of the phenyl ring were found to be a major determinant of agonist potency at serotonin (B10506) receptors. acs.org This highlights that the substitution pattern on the dimethoxyphenyl ring, in addition to the methoxy groups themselves, plays a pivotal role in modulating biological activity. The electronic nature of these substituents is also key; electron-donating groups can enhance hydrophobic interactions with a target, while electron-withdrawing groups may facilitate binding to metalloproteins.

Effect of Imidazole Ring Substitutions

Substitutions on the imidazole ring itself offer another layer of modulating bioactivity. The imidazole scaffold is a rigid structure that presents attached substituents in a fixed spatial orientation, making it a valuable motif for high-affinity ligands. nih.gov

N1-Substitution: Alkylation or arylation at the N1 position of the imidazole ring significantly impacts activity. In a series of 1-substituted-2-aryl imidazoles designed as tubulin-targeting agents, compounds with an aromatic ring on the imidazole nitrogen displayed potent antiproliferative activities, with IC50 values in the nanomolar range. nih.gov Studies on imidazole-pyridine hybrids have shown that increasing the alkyl chain length at the N1 position can lead to a favorable decrease in IC50 values against cancer cell lines. acs.org

C4 and C5-Substitutions: The substituents at the C4 and C5 positions are also critical. For many imidazole-based anticancer agents, having phenyl rings at the C4 and C5 positions is considered crucial for cytotoxicity when compared to aliphatic substitutions. acs.org The orientation of these substituents can be vital for fitting into the active sites of target enzymes or receptors.

The nature of the substituents plays a significant role. Imidazole rings with electron-donating substituents often show higher anticancer activity due to enhanced hydrophobic effects with the target. Conversely, electron-withdrawing groups can enhance the binding of compounds to metalloproteins by facilitating charge transfer.

Table 1: Effect of Imidazole Ring Substitution on Anticancer Activity (Illustrative Data from Related Compounds)
Compound ScaffoldSubstitutionTarget/Cell LineActivity (IC50/GI50)Reference
1-Aryl-2-aryl-imidazoleAromatic ring on N1MDA-MB-46880-1000 nM nih.gov
Imidazole-Pyridine HybridIncreasing alkyl chain on N1BT474Decreased IC50 acs.org
Imidazo[1,2-a]pyridine DimerFused ring systemMDA-MB-2310.3 µM psgitech.ac.in

Correlation between Molecular Conformation and Biological Activity

The three-dimensional conformation of 2-arylimidazole analogs is a critical factor governing their biological activity. The spatial orientation of the aryl rings relative to the imidazole core dictates how the molecule interacts with its biological target. This is particularly evident in analogs of combretastatin A-4 (CA-4), which are known tubulin polymerization inhibitors.

For CA-4 and its analogs, a key structural feature for high activity is a "twisted" conformation where the two aromatic rings are not coplanar. nih.gov The cis configuration of the double bond in stilbene-type analogs is crucial, as it forces the two phenyl rings into a specific dihedral angle that is optimal for binding to the colchicine site on tubulin. nih.gov This principle extends to imidazole-based analogs where the imidazole ring acts as a cis-restricted bridge between the two aryl moieties. The angle between the two rings is vital; for CA-4, the phenyl rings are tilted at about 50–60° to each other. nih.gov

Molecular modeling and X-ray crystallography studies of CA-4 analogs have confirmed that active compounds possess this twisted conformation. nih.govnih.gov The substitution pattern on the phenyl rings directly influences this conformation. The methoxy groups, particularly those at the meta positions of the A-ring in CA-4, are thought to enforce the active molecular conformation. rsc.org Furthermore, the imidazole ring itself can undergo tautomerization and pH-dependent protonation, which can induce a conformational switch, altering the torsion angles of the molecule and potentially impacting its binding to a target. nih.govnih.gov

Comparative Analysis with Related Imidazole and Heterocyclic Scaffolds

The bioactivity of the this compound scaffold can be contextualized by comparing it with related heterocyclic structures. Such comparative analyses help in understanding the unique contributions of the imidazole core and provide pathways for rational drug design through bioisosteric replacement. drughunter.com

Imidazole vs. Benzimidazole (B57391): The benzimidazole scaffold, an isostere of a purine (B94841) base, is a common core in many anticancer agents. nih.govresearchgate.net In some studies, benzimidazole derivatives have shown greater potency than their simpler imidazole counterparts. For example, in a series of compounds targeting VEGFR-2, molecules possessing a benzimidazole scaffold were generally more active than the corresponding benzoxazole-containing compounds. nih.gov This suggests that the extended aromatic system of the benzimidazole may provide additional or more favorable interactions (e.g., π-π stacking) with the target protein.

Imidazole vs. Other Heterocycles: The imidazole ring can be replaced by other five-membered heterocycles in a strategy known as bioisosteric replacement. drughunter.com For example, 1,2,3-triazoles have been successfully used as bioisosteres for imidazoles in the design of angiotensin II receptor antagonists and NaV1.6 sodium channel blockers. unimore.it However, the success of such replacements is highly context-dependent and not always predictable. While a triazole may mimic the hydrogen bonding and dipole moment of an imidazole, subtle differences in geometry and electronics can lead to a loss of activity. unimore.it This underscores the specific and often optimal role the imidazole scaffold plays in interacting with certain biological targets.

Table 2: Comparative Bioactivity of Imidazole and Related Scaffolds (Illustrative)
Scaffold 1Scaffold 2Target/AssayComparative FindingReference
ImidazoleBenzimidazoleVEGFR-2 InhibitionBenzimidazole scaffold generally more active. nih.gov
Imidazole1,2,3-TriazoleAngiotensin II ReceptorSuccessful bioisosteric replacement. unimore.it
Imidazo[1,2-a]pyridineBis-imidazoleAnticancer (HeLa, MDA-MB-231)Fused imidazopyridines showed remarkable cytotoxicity. psgitech.ac.in

Chemical Derivatization and Scaffold Modification Strategies for 2 2,5 Dimethoxyphenyl Imidazole

Introduction of Functional Groups for Enhanced Activity

The introduction of specific functional groups onto the 2-(2,5-dimethoxyphenyl)imidazole scaffold is a key strategy for enhancing its biological activity. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents significantly influence the pharmacological effects of imidazole-based compounds. jopir.inresearchgate.net

For instance, decorating the 2,5-dimethoxyphenethylamine scaffold, a related structure, with a lipophilic substituent in the 4'-position has been shown to increase agonist potency at serotonin (B10506) 5-HT2 receptors. nih.gov This suggests that similar modifications to the this compound core could yield compounds with enhanced activity at these or other receptors. The deletion of either of the methoxy (B1213986) groups on the phenyl ring has been found to be detrimental to the activity of 2,5-dimethoxyphenylpiperidines, a related class of compounds, highlighting the importance of these groups for biological interactions. nih.gov

Furthermore, the introduction of various substituents at different positions of the imidazole (B134444) ring can modulate the compound's electronic properties, steric bulk, and hydrogen bonding capacity, all of which can affect its binding affinity to biological targets. researchgate.net For example, C-4 and C-5 substitutions are known to influence the pharmacokinetic properties of imidazole derivatives. researchgate.net The synthesis of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides has shown that the nature of the carboxamide substitution significantly impacts their antiproliferative potential against cancer cell lines. nih.govrsc.org

Scaffold/Compound ClassModificationEffect on ActivityReference
2,5-Dimethoxyphenethylamine4'-Lipophilic substituentIncreased 5-HT2 agonist potency nih.gov
2,5-DimethoxyphenylpiperidinesDeletion of 5-MeO group20-fold drop in 5-HT2A agonist potency nih.gov
2,5-DimethoxyphenylpiperidinesDeletion of 2-MeO group>500-fold drop in 5-HT2A agonist potency nih.gov
N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamidesVaried carboxamide substitutionsSignificant impact on anticancer activity nih.govrsc.org

Alkylation, Acylation, and Silylation Reactions for Analog Synthesis

The synthesis of analogs of this compound through alkylation, acylation, and silylation reactions is a fundamental approach to systematically explore the chemical space around this core structure. These reactions allow for the introduction of a wide variety of substituents, leading to the generation of libraries of new compounds for biological screening.

Alkylation reactions on the imidazole ring, typically at the N-1 or N-3 positions, can introduce lipophilic groups that may alter the compound's physicochemical properties and biological activity. imp.kiev.ua For example, the alkylation of 2-methyl-5-nitroimidazole (B138375) has been explored to generate potent antiprotozoal agents. nih.gov Similarly, N-alkylation of (4,5-ditolyl-1H-imidazol-2-yl) pyridine (B92270) has been successfully carried out to produce a scaffold for potential anticancer agents. nih.gov The synthesis of 2-thioxybenzo[d]imidazole derivatives often involves alkylation at the nitrogen atom of the benzimidazole (B57391) ring. mdpi.com

Acylation is another important derivatization strategy. The reaction of 1-alkyl- and 1-arylimidazoles with acyl chlorides can lead to the formation of 2-imidazolyl ketones. researchgate.net Imidazole-catalyzed acylation has also been studied in the context of modifying biopolymers like cellulose. researchgate.net Friedel–Crafts acylation reactions catalyzed by functionalized imidazole ionic liquids have also been reported. rsc.org

Silylation can be used to introduce silyl (B83357) groups, which can serve as protecting groups or be further functionalized. The reaction of imidazole N-oxides with trimethylsilyl (B98337) cyanide has been shown to produce cyano-substituted imidazoles, with the regioselectivity being dependent on the reaction conditions. nih.gov

Reaction TypeStarting MaterialReagentProductReference
Alkylation2-Methyl-5-nitroimidazoleAlkylating agentsN-alkylated 2-methyl-5-nitroimidazoles nih.gov
Alkylation(4,5-Ditolyl-1H-imidazol-2-yl) pyridineAlkyl halidesN-alkylated (4,5-ditolyl-1H-imidazol-2-yl) pyridines nih.gov
Acylation1-Alkyl- and 1-arylimidazolesAcyl chlorides2-Imidazolyl ketones researchgate.net
SilylationImidazole N-oxidesTrimethylsilyl cyanideCyano-substituted imidazoles nih.gov

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) has emerged as a powerful strategy to create structurally diverse libraries of molecules from a common starting point. frontiersin.orgnih.gov This approach is particularly valuable for exploring novel chemical space and identifying new biological activities. For the this compound scaffold, DOS can be employed to generate a wide range of analogs with varied skeletal frameworks.

One common DOS strategy involves multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. The van Leusen imidazole synthesis, a three-component reaction involving a tosylmethylisocyanide (TosMIC), an aldehyde, and an amine, is a well-established method for preparing substituted imidazoles. mdpi.com This reaction could be adapted to synthesize a library of this compound analogs by varying the aldehyde and amine components. Another example is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which has been used to generate libraries of fused imidazo[1,2-a]heterocycles. researchgate.net

Furthermore, starting from a common intermediate, different reaction pathways can be explored to create divergent product scaffolds. For instance, aminoazoles can be used as building blocks in various heterocyclization reactions to produce a diversity of fused and substituted imidazole-containing ring systems. frontiersin.org The synthesis of natural product analogs from aminodimethoxyacetophenones showcases how a single starting material can lead to diverse structures like flavones, coumarins, and chalcones. nih.gov

Regioselective Functionalization Approaches

Controlling the regioselectivity of reactions on the this compound scaffold is crucial for the targeted synthesis of specific isomers with desired biological activities. The imidazole ring has multiple reactive sites, and selective functionalization allows for precise structural modifications.

For example, Pd-catalyzed direct C-5 arylation of 1-benzyl-1H-imidazole has been reported as a key step in the regioselective synthesis of 5-aryl-1-benzyl-1H-imidazoles. researchgate.net This methodology could potentially be applied to the this compound system to introduce aryl groups at the C-5 position. The choice of reaction conditions, such as temperature and solvent polarity, can also influence the regioselectivity of reactions, as demonstrated in the cyanation of imidazole N-oxides. nih.gov

The synthesis of 2,5-disubstituted pyrrolidines through enamine reduction and subsequent alkylation demonstrates a versatile and regioselective approach that could inspire strategies for the selective functionalization of the imidazole ring. ox.ac.uk The development of catalytic enantioselective methods, such as the cation-directed desymmetrization for the synthesis of axially chiral imidazoles, provides a high degree of control over the stereochemistry of the final products, which is often critical for biological activity. nih.gov

In Vitro Biological Evaluation and Molecular Target Interactions of 2 2,5 Dimethoxyphenyl Imidazole Derivatives

Enzyme Inhibition Assays

The inhibitory potential of imidazole (B134444) derivatives bearing a dimethoxyphenyl substituent has been explored against a range of enzymes implicated in different disease pathways. The following sections detail the findings from these in vitro enzymatic assays.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov While direct studies on 2-(2,5-dimethoxyphenyl)imidazole were not prominently found, research on structurally related imidazole derivatives highlights the potential of this chemical class as AChE inhibitors.

A study on 2,4,5-trisubstituted imidazole derivatives evaluated their ability to inhibit AChE. mdpi.comresearchgate.net In this series, the compounds featured various phenyl substitutions at positions 2, 4, and 5 of the imidazole ring. One of the tested compounds, 2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, which bears a dimethoxyphenyl group at a different position, was synthesized and characterized, although its specific AChE inhibitory activity was not singled out as the most potent in the series. mdpi.com The most effective compound in that particular study demonstrated 25.8% inhibition of AChE at a concentration of 150 μg/mL. researchgate.net This suggests that the imidazole scaffold is a viable starting point for developing AChE inhibitors, and the positioning of methoxy (B1213986) groups on the phenyl ring is a key factor in determining potency.

No specific IC50 data for this compound was available in the reviewed sources.

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. nih.govdigitellinc.com Consequently, XO inhibitors are a mainstay in the treatment of gout. nih.gov

Research into 2,4,5-triphenyl imidazole derivatives has shown their potential as XO inhibitors. mdpi.comresearchgate.net Compound 3 in this series was identified as the most active XO inhibitor with a half-maximal inhibitory concentration (IC50) of 85.8 μg/mL. researchgate.net While this specific study did not include the 2,5-dimethoxy substitution pattern, other research has noted that methoxy substituents can enhance XO inhibitory activity in different classes of compounds, such as chalcones. For instance, a chalcone (B49325) derivative, (E)-1-(2,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one, showed better XO inhibition than the standard drug allopurinol. nih.gov This indicates that the inclusion of dimethoxyphenyl groups is a favorable strategy for designing XO inhibitors.

Table 1: Xanthine Oxidase (XO) Inhibition by an Imidazole Derivative

Compound Structure IC50 (µg/mL) Source

| Compound 3 (Triphenyl Imidazole Derivative) | 2,4,5-Triphenyl-1H-imidazole | 85.8 | researchgate.net |

This table presents data for a related imidazole compound, as specific data for this compound was not available.

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA, RNA, and certain amino acids. It catalyzes the conversion of dihydrofolate to tetrahydrofolate, a vital cofactor in cellular metabolism. nih.gov This makes DHFR a crucial target for antimicrobial and anticancer agents. nih.gov

The 2,5-dimethoxyphenyl substitution has been identified as a feature in several potent DHFR inhibitors, although often within different heterocyclic frameworks. nih.gov For example, a series of thiophenyl-pyrazolyl-thiazole hybrids were synthesized and evaluated for DHFR inhibition. Within this series, the 5-(2,5-dimethoxyphenyl)-3-(thiophenyl)pyrazolyl-carbothioamide derivative 2b showed significant antibacterial activity, which was attributed to DHFR inhibition. nih.gov Further hybridization of the 5-(2,5-dimethoxyphenyl)-3-(thiophen-2-yl) pyrazolyl scaffold with a 4-phenylthiazole (B157171) moiety resulted in compound 4b , which demonstrated enhanced antibacterial efficacy with a Minimum Inhibitory Concentration (MIC) of 15.625 μg/mL against P. aeruginosa. nih.gov Another derivative, the 5-(2,5-dimethoxyphenyl)-3-thiophenylpyrazolyl-thiazolone hybrid 6b , was the most potent against P. aeruginosa with an MIC of 3.9 μg/mL. nih.gov

Table 2: Antibacterial Activity (MIC) of Dimethoxyphenyl-Pyrazolyl-Thiazole Hybrids Targeting DHFR

Compound Description Organism MIC (µg/mL) Source
2b 5-(2,5-dimethoxyphenyl)-3-(thiophenyl)pyrazolyl-carbothioamide P. aeruginosa 62.25 nih.gov
4b Hybrid of 5-(2,5-dimethoxyphenyl)-3-(thiophen-2-yl) pyrazolyl and 4-phenylthiazole P. aeruginosa 15.625 nih.gov

| 6b | 5-(2,5-dimethoxyphenyl)-3-thiophenylpyrazolyl-thiazolone hybrid | P. aeruginosa | 3.9 | nih.gov |

Note: The compounds listed are pyrazole (B372694) derivatives, not imidazoles, but contain the key 2,5-dimethoxyphenyl group and target DHFR.

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov As such, CDK inhibitors have emerged as a promising class of anticancer agents. nih.gov

No specific inhibitory data for this compound against CDK2 or CDK8 was found in the provided search results.

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils. It plays a role in inflammatory processes and has been implicated in the pathology of various diseases, including cardiovascular and neuroinflammatory conditions. nih.govnih.gov

The search for MPO inhibitors has led to the development of various chemical entities. One notable class includes N1-substituted-6-arylthiouracils, which have been shown to be potent and selective MPO inhibitors. nih.gov For example, the compound PF-06282999, a thiouracil derivative, demonstrated robust inhibition of MPO activity in human whole blood. nih.gov While these compounds are structurally distinct from imidazoles, the exploration of diverse heterocyclic scaffolds is a common theme in MPO inhibitor research.

Currently, there is no available literature from the search results detailing the MPO inhibitory activity of this compound or its close derivatives.

The dengue virus (DENV) NS2B-NS3 protease is essential for viral replication, making it a prime target for the development of antiviral drugs. nih.govuni-mainz.de Inhibition of this protease can block the processing of the viral polyprotein, thereby halting the viral life cycle. nih.gov

A benzimidazole (B57391) derivative, named MB21, was identified as a potent inhibitor of the DENV-2 protease with an IC50 value of 5.95 μM. nih.gov In silico docking studies suggested that MB21 likely functions as a mixed-type inhibitor, binding to a site near the enzyme's active site. nih.gov Significantly, MB21 was effective at inhibiting the replication of all four dengue virus serotypes in cell culture without showing cytotoxicity. nih.gov Although MB21 is a benzimidazole (an imidazole fused to a benzene (B151609) ring) and not this compound, this finding highlights that the broader imidazole-containing family of compounds holds potential as a source for pan-dengue virus antiviral agents. nih.gov

Table 3: Dengue Protease Inhibition by a Benzimidazole Derivative

Compound Structure Target IC50 (µM) Source

| MB21 | Benzimidazole derivative | DENV-2 Protease | 5.95 | nih.gov |

Receptor Binding Studies

The interaction of this compound derivatives with various receptors has been a subject of scientific investigation, particularly focusing on their potential to modulate neurotransmitter systems. These studies are crucial for understanding the structure-activity relationships that govern the affinity and selectivity of these compounds for specific biological targets.

Dopamine Receptor Affinity (D2, D3)

Dopamine D2-like receptors, which include the D2 and D3 subtypes, are primary targets for drugs used in the treatment of several neuropsychiatric conditions. nih.govfrontiersin.orgpsychopharmacologyinstitute.com The high degree of structural similarity between D2 and D3 receptors presents a significant challenge for the development of subtype-selective ligands. nih.gov

In the quest for selective D3 receptor ligands, a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives were synthesized and evaluated. nih.gov While the incorporation of the imidazole ring did not lead to a substantial increase in D3 receptor selectivity, specific structural modifications yielded compounds with notable affinity. nih.gov One of the most selective compounds from this series was 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole, which demonstrated a high affinity for the D3 receptor and a clear selectivity over the D2 subtype. nih.gov

Table 1: Dopamine Receptor Binding Affinity of a Lead Imidazole Derivative

Compound NameTarget ReceptorBinding Affinity (Ki)Selectivity (D2/D3)
2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole nih.govD321 nM7-fold vs. D2
D2~147 nM (calculated)

Sigma Receptor Affinity (σ1, σ2)

Sigma receptors (σ1 and σ2) are unique receptor proteins found within the central nervous system and other parts of the body. nih.govnih.gov They are not opioid receptors, as once thought, and are involved in modulating various cellular functions, including intracellular calcium signaling. nih.gov Several psychoactive drugs have a notable affinity for these receptors. nih.gov

Studies on the same series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives also included binding assays for sigma receptors. The results from these evaluations indicated that several analogues in the series acted as selective ligands for the σ1 receptor, highlighting another potential avenue for the pharmacological activity of this class of compounds. nih.gov

In Vitro Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore present in numerous antimicrobial agents. nih.govwikipedia.org Derivatives of this compound have been evaluated to determine their efficacy against a range of pathogenic bacteria and fungi. The mechanism of action for many imidazole-based antifungals involves the disruption of ergosterol (B1671047) biosynthesis by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which compromises the integrity of the fungal cell membrane. nano-ntp.com

Antibacterial Spectrum (Gram-positive and Gram-negative Strains)

Imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov Research has frequently employed strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to assess the antibacterial potential of new compounds. nih.gov

Various studies have shown that specific imidazole derivatives possess significant inhibitory effects. For instance, certain derivatives containing a 2,4-dienone motif exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Similarly, novel oxime ether-derived imidazoles were found to be highly active against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Furthermore, investigations into 2,4,5-trisubstituted imidazoles revealed broad activity, with minimum inhibitory concentrations (MICs) ranging from 0.50 to 6.1 µg/mL against several bacterial pathogens. nih.gov One compound in this class, 4-(4,5-diphenyl-1H-imidazol-2-yl)-phenol, was uniquely active against Klebsiella pneumoniae. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Imidazole Derivatives

Compound/SeriesBacterial StrainActivity (MIC)Reference Compound (MIC)
Imidazole Derivative 31 nih.govStaphylococcus aureus UA17588 µg/mLN/A
Staphylococcus epidermidis UF8438 µg/mLN/A
Imidazole Derivative 42 nih.govStaphylococcus aureus UA17584 µg/mLN/A
Staphylococcus epidermidis UF8438 µg/mLN/A
Imidazole Derivative 5c nih.govEscherichia coli1.56 µg/mLCiprofloxacin (31.49 µg/mL)
Bacillus subtilis1.23 µg/mLCiprofloxacin (125.99 µg/mL)
2,4,5-Trisubstituted Imidazoles nih.govVarious0.50 - 6.1 µg/mLN/A
4-(4,5-diphenyl-1H-imidazol-2-yl)-phenol nih.govKlebsiella pneumoniaeActive (specific MIC not provided in abstract)N/A

Antifungal Spectrum

The imidazole core is a cornerstone of many clinically used antifungal drugs, such as ketoconazole. nih.govwikipedia.org Consequently, novel imidazole derivatives are frequently screened for their antifungal properties. Studies have demonstrated that derivatives of this compound and related structures possess potent activity against a variety of fungal species, including those resistant to existing treatments.

For example, two imidazole derivatives with a 2,4-dienone motif showed strong inhibitory effects against a fluconazole-resistant strain of Candida albicans, both with an MIC of 8 µg/mL. nih.gov Other research on bis-imidazole derivatives reported good activity against clinical isolates of Candida albicans and Candida glabrata. sigmaaldrich.com Additionally, certain oxime ether-derived imidazoles were highly effective against Trichophyton mentagrophytes. nih.gov

Table 3: In Vitro Antifungal Activity of Selected Imidazole Derivatives

Compound/SeriesFungal StrainActivity (MIC)Reference Compound (MIC)
Imidazole Derivative 31 nih.govCandida albicans 64110 (Resistant)8 µg/mLN/A
Imidazole Derivative 42 nih.govCandida albicans 64110 (Resistant)8 µg/mLN/A
Imidazole Derivative 5c nih.govTrichophyton mentagrophytes0.491 µg/mLGriseofulvin (2.52 µg/mL)
Imidazole Derivative 5h nih.govTrichophyton mentagrophytes0.619 µg/mLGriseofulvin (2.52 µg/mL)
Bis-imidazole derivatives sigmaaldrich.comCandida albicans 3038Moderate to goodN/A
Candida glabrata 123Moderate to goodN/A

In Vitro Antiproliferative Activity against Cancer Cell Lines

The imidazole ring serves as a valuable scaffold in medicinal chemistry for the development of new antitumor agents. nih.gov A number of studies have evaluated the in vitro antiproliferative effects of various imidazole derivatives against a panel of human cancer cell lines.

Research into novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives found that the majority of the compounds showed improved antiproliferative activity compared to the standard chemotherapeutic drugs 5-Fluorouracil (5-FU) and Methotrexate (MTX). nih.gov One derivative, compound 4f, was particularly potent against three tested cancer cell lines. nih.gov In a separate study, a series of 2,4,5-triphenyl imidazole derivatives were synthesized and tested against six different cancer cell lines, with compounds 2, 10, and 11 emerging as the most effective antiproliferative agents. mdpi.com The range of cancer cell lines tested in such studies often includes those from cervical (HeLa), colon (HT-29, Caco-2), breast (MCF-7), and liver (HepG-2) cancers. nih.govplos.org

Table 4: In Vitro Antiproliferative Activity of Selected Imidazole Derivatives

Compound/SeriesCancer Cell LinesOutcome
Imidazole Derivative 4f nih.govThree cancer cell lines (not specified in abstract)Showed outstanding antiproliferative activity, more potent than 5-FU and MTX.
2,4,5-Triphenyl Imidazole 2, 10, 11 mdpi.comSix cancer cell lines (including HeLa, HT-29, MCF-7, HepG-2)Identified as the most antiproliferative compounds in the series.

Antioxidant Activity Evaluation (DPPH, ABTS assays)

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. jclmm.com The ABTS assay similarly measures the radical scavenging ability of antioxidants against the ABTS radical cation. nih.gov Studies on different series of imidazole derivatives have shown that the nature and position of substituents on the imidazole ring and its aryl appendages significantly influence their antioxidant activity. For instance, research on 5-aryl-2H-imidazole derivatives has indicated that the presence of electron-withdrawing groups can enhance antioxidant and antiradical capacities. nih.gov In one study, the introduction of polyphenol moieties to the 2H-imidazole core was found to significantly increase the antiradical capacity. nih.gov

The following table presents DPPH radical scavenging activity for a series of 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives, illustrating the range of antioxidant potential within this class of compounds.

Compound IDSubstitution PatternDPPH Scavenging Activity (IC50 in µg/mL)
I-a 2-(4-chlorophenyl), 4-(4-methoxyphenyl)>100
I-c 2-(4-nitrophenyl), 4-(4-methoxyphenyl)68.4
I-d 2-(4-hydroxyphenyl), 4-(4-methoxyphenyl)85.2
I-e 2-(3,4,5-trimethoxyphenyl), 4-(4-methoxyphenyl)92.7
I-h 2-(4-hydroxy-3-methoxyphenyl), 4-(4-methoxyphenyl)55.3
α-Tocopherol Standard45.6

This table is generated based on data from a study on 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives and is intended to be illustrative of the antioxidant potential of this compound class. jclmm.com The specific compound this compound was not evaluated in this study.

In Vitro Antiparasitic Activity (e.g., Leishmanicidal activity)

Imidazole-containing compounds have been investigated as potential antiparasitic agents, with a particular focus on their activity against various Leishmania species, the causative agents of leishmaniasis. The in vitro leishmanicidal activity of imidazole derivatives is typically assessed against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite.

While specific leishmanicidal data for this compound was not found in the reviewed literature, studies on other substituted imidazole and imidazolone (B8795221) derivatives have demonstrated a range of potencies. For example, a study on 2,3,4-substituted-5-imidazolones identified compounds with significant anti-leishmanial activity against Leishmania promastigotes. tandfonline.comnih.gov The half-maximal inhibitory concentration (IC50) values from these studies indicate that the substitution pattern on the imidazole core is a critical determinant of antiparasitic efficacy.

The table below summarizes the in vitro leishmanicidal activity of selected substituted imidazolone derivatives against Leishmania major promastigotes.

Compound IDSubstitution PatternLeishmanicidal Activity (IC50 in µg/mL)
14 2-(4-Chlorophenyl), 3-(4-chlorophenyl), 4-benzylidene28.20 ± 0.03
17 2-(4-Chlorophenyl), 3-phenyl, 4-(4-nitrobenzylidene)12.98 ± 0.32
24 2-(4-Bromophenyl), 3-phenyl, 4-(4-methylbenzylidene)41.12 ± 0.32
Amphotericin B Standard Drug0.12 ± 0.41
Pentamidine Standard Drug2.56 ± 0.10

This table is based on data from a study on substituted imidazolones and is provided to illustrate the potential antileishmanial activity within this class of heterocyclic compounds. tandfonline.comnih.gov The specific compound this compound was not part of this study.

In Vitro Studies on Translation Inhibition Mechanisms

Certain imidazole derivatives have emerged as inhibitors of protein synthesis, a fundamental cellular process and a validated target for antimicrobial agents. The mechanism of action often involves binding to the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

A study investigating a novel inhibitor of bacterial translation identified a series of imidazole derivatives and tested their effects. While the primary focus of the study was on 1-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, an analog, 1-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride , was also synthesized and mentioned within the context of the screening process. The primary compound was shown to inhibit translation in vitro and to cause ribosomal stalling during the synthesis of small peptides. This suggests that the inhibitory mechanism likely involves interference with the progression of the ribosome along the mRNA template. Although detailed mechanistic studies were not reported for the 2,5-dimethoxyphenyl analog, its inclusion in the study points to the potential for this substitution pattern to be compatible with translation inhibition activity.

The following table lists the compounds from the aforementioned study.

Compound IDChemical NameRole in Study
STOCK4S-33513 1-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloridePrimary translation inhibitor studied
STOCK4S-37310 1-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorideAnalog tested in the screening process

Strategic Applications in Chemical Biology and Rational Drug Design

2-(2,5-Dimethoxyphenyl)imidazole as a Privileged Scaffold in Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The imidazole (B134444) nucleus is a classic example of such a scaffold, forming the core of numerous natural products like the amino acid histidine and many FDA-approved drugs. nih.govnih.gov

The this compound structure combines the versatile imidazole core with a dimethoxy-substituted phenyl ring. The 2,5-dimethoxyphenyl moiety itself is a feature in various bioactive compounds, recognized for its contribution to antimicrobial activities. mdpi.com For instance, the 2,5-dimethylphenyl scaffold is found in antifungal and antibacterial agents. mdpi.com The methoxy (B1213986) groups on the phenyl ring can significantly influence the compound's properties, affecting its solubility, metabolic stability, and ability to form hydrogen bonds with target proteins. This combination of a proven heterocyclic core and a functionally important substituent group makes this compound an attractive starting point for designing new therapeutic agents. mdpi.com

Lead Compound Identification and Optimization Rationales

The process of drug discovery often begins with a "hit" compound, which shows desired biological activity, and progresses to a "lead" compound through optimization. For scaffolds like this compound, lead identification involves screening libraries of related derivatives against specific biological targets. researchgate.net Once a lead is identified, its properties are fine-tuned through a process of rational design and chemical modification to enhance potency and selectivity while minimizing off-target effects. danaher.com

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogues where specific parts of the molecule are systematically modified to determine which structural features are critical for biological activity. For example, in a study on related benzimidazole (B57391) derivatives, attaching a 2-(3,4,5-trimethoxyphenyl) group was a key feature. The subsequent modification of an amide group at a different position on the benzimidazole ring led to significant changes in anticancer activity. Specifically, substituting the amide with a 2,4-dimethoxyphenyl group resulted in a compound with exceptionally high cytotoxicity against lung cancer cells (A549). rsc.orgbohrium.com

Improving Pharmacokinetic Properties: Modifications are often made to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in the development of antimalarial imidazolopiperazines, changes to the core piperazine (B1678402) ring were made to enhance metabolic stability and, consequently, oral exposure in animal models. nih.gov

Scaffold Morphing: This advanced strategy involves transforming the core scaffold of a known active compound into a novel one to create new chemical diversity and potentially improve properties. This was successfully used to evolve quinazoline (B50416) inhibitors of the mycobacterial ATP synthesis pathway into more potent and selective quinoline (B57606) and pyrazolopyrimidine scaffolds. rsc.org

The following table presents data from a study on N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, illustrating how systematic modification of a substituent (R group) impacts cytotoxic activity against human cancer cell lines.

CompoundR GroupIC₅₀ (μM) vs. A549 (Lung Cancer)IC₅₀ (μM) vs. SW480 (Colon Cancer)
5e 4-Fluorophenyl0.45 ± 0.084.90 ± 0.81
5f 2-Chlorophenyl0.50 ± 0.1210.83 ± 1.12
5m 4-Methoxyphenyl0.51 ± 0.094.31 ± 0.72
5o 2,4-Dimethoxyphenyl0.15 ± 0.013.68 ± 0.59
Cisplatin (B142131) (Reference Drug)5.77 ± 1.60> 10
Doxorubicin (Reference Drug)0.46 ± 0.020.65 ± 0.09
Data sourced from a study on novel benzimidazole derivatives as potential anticancer agents. rsc.orgbohrium.com

This data demonstrates a clear SAR, where the introduction of a 2,4-dimethoxyphenyl group (Compound 5o ) yielded the most potent activity against the A549 cell line, surpassing reference drugs like cisplatin and doxorubicin. rsc.orgbohrium.com

Computational Approaches in Target Identification and Ligand Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict how a molecule will interact with its biological target before it is even synthesized. nih.gov These in silico methods save significant time and resources.

For imidazole-based compounds, key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, a molecular docking study of novel analgesic and anti-inflammatory imidazole derivatives investigated their binding to the cyclooxygenase-2 (COX-2) enzyme. The study found that the most active compound formed strong hydrogen bonds with key residues in the COX-2 active site, explaining its potent activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex. In a study of benzimidazole derivatives targeting topoisomerase IIα-DNA, MD simulations confirmed that the most potent compound formed a stable complex with its target, validating the docking results. researchgate.net

ADMET Prediction: Computational tools can forecast the ADME and toxicity properties of a compound, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov

The table below summarizes molecular docking results for imidazole derivatives with the COX-2 enzyme, highlighting the binding affinity and key interactions.

CompoundBinding Affinity (kcal/mol)Interacting Residues (via Hydrogen Bonds)
2g -5.516GLN-242, ARG-343
Diclofenac -5.627ARG-344, TRP-140
Data from a study on imidazole derivatives as analgesic and anti-inflammatory agents. nih.gov

These results show that compound 2g has a binding affinity comparable to the well-known NSAID diclofenac, and its interactions with specific amino acid residues provide a clear rationale for its biological effect. nih.gov

Future Directions in the Design of Novel Imidazole-Based Agents

The versatility of the imidazole scaffold ensures its continued prominence in future drug discovery efforts. Several key directions are emerging:

Combating Antimicrobial Resistance: A primary challenge in medicine is the rise of drug-resistant pathogens. Future research will focus on designing imidazole derivatives that can overcome these resistance mechanisms. This may involve creating compounds with novel modes of action or developing agents that inhibit bacterial enzymes essential for survival. nih.gov

Targeting Protein-Protein Interactions: Many diseases are driven by abnormal protein-protein interactions (PPIs), which have traditionally been considered "undruggable." The imidazole scaffold provides a framework for designing small molecules that can disrupt these interactions.

Integration of Artificial Intelligence (AI): AI and machine learning are increasingly used to analyze large datasets, predict the activity of virtual compounds, and propose novel molecular structures. Integrating AI into the design process for imidazole-based agents could dramatically accelerate the discovery of new drug candidates.

Development of Covalent Inhibitors: Exploring analogues through "warhead" substitution to create covalent inhibitors that form a permanent bond with their target is a promising strategy. This can lead to drugs with increased potency and duration of action.

Further in-depth in vitro and in vivo studies will be crucial to fully understand the mechanisms of action and to optimize the therapeutic potential of new imidazole-based compounds for clinical use.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2-(2,5-Dimethoxyphenyl)imidazole derivatives, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, a reported method involves reacting substituted aldehydes with ammonium acetate in ethanol under reflux (12–15 hours), monitored by TLC for completion . Slow evaporation of ethanol yields crystals suitable for X-ray analysis . Optimization includes adjusting stoichiometry (e.g., 10 mmol aldehyde and 11 mmol sodium metabisulfite in DMF at 120°C under nitrogen) and solvent choice to improve yields (e.g., 85% yield achieved using ethanol) .

Q. How is X-ray crystallography applied to resolve the structural details of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEX CCD detector is standard. Data collection involves φ and ω scans at 120 K, with absorption correction via SADABS . Refinement using SHELXL (riding H-atom model, Uiso = 1.2–1.5 Ueq(C)) reveals bond lengths (e.g., C–H = 0.95–0.99 Å) and dihedral angles (e.g., phenyl rings inclined at 30.38–73.11° to the imidazole core) . Crystallographic parameters (e.g., triclinic P1, a = 8.3117 Å, β = 101.846°) are critical for structural validation .

Advanced Research Questions

Q. How do substituent variations on the imidazole ring influence electronic properties and intermolecular interactions?

  • Methodology : Comparative crystallographic studies show that electron-donating groups (e.g., methoxy) enhance C–H···π and C–H···O interactions, stabilizing supramolecular architectures (e.g., centrosymmetric R₂²(8) dimers) . Computational analyses (DFT or Hirshfeld surface) can quantify interaction contributions, while spectroscopic shifts in UV-Vis or fluorescence (e.g., λmax changes in allyl-substituted derivatives) correlate with electronic effects .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Discrepancies between NMR/X-ray data often arise from dynamic effects (e.g., tautomerism). Multi-technique validation is essential:

  • SCXRD : Resolves absolute configuration and confirms substituent orientation .
  • Solid-state NMR : Cross-validates hydrogen-bonding networks .
  • DFT calculations : Predict and match experimental IR/Raman spectra to rule out polymorphic variations .

Q. How can computational tools predict the bioactivity of this compound derivatives?

  • Methodology : Molecular docking (e.g., AutoDock Vina) screens binding affinities to target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonds with methoxy groups). MD simulations (100 ns trajectories in GROMACS) assess stability of ligand-receptor complexes . Experimental validation via enzyme inhibition assays (IC50) confirms computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.